10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene
Description
This compound features a spiro[piperidine-tricyclic] core with a 7.4.0.0²,⁶ tridecane scaffold, integrated with an 8'-oxa-5',6'-diazaspiro system. The ethoxy group at position 10' and the phenyl group at position 4' are critical substituents influencing its physicochemical and pharmacological properties. Its structural complexity, including fused oxa-diaza rings and spiro junctions, distinguishes it from simpler piperidine derivatives .
Properties
IUPAC Name |
7-ethoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-27-21-11-7-10-18-20-16-19(17-8-5-4-6-9-17)24-26(20)23(28-22(18)21)12-14-25(2)15-13-23/h4-11,20H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRUWHFUJMEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” would likely involve multiple steps, including:
- Formation of the spirocyclic core.
- Introduction of the ethoxy and methyl groups.
- Incorporation of the phenyl and oxa-diaza functionalities.
Each step would require specific reagents and conditions, such as:
Spirocyclization: Utilizing a cyclization reaction to form the spirocyclic core.
Functional Group Introduction: Employing reagents like ethyl iodide for ethoxy group introduction and methyl iodide for methylation.
Aromatic Substitution: Using phenylboronic acid in a Suzuki coupling reaction to introduce the phenyl group.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route for scalability, including:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and yields.
Process Optimization: Streamlining reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure and the introduction of various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to 10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene exhibit significant antimicrobial activity. For instance, studies on related piperidine derivatives have shown promising results against various bacterial and fungal strains, suggesting that this class of compounds could serve as potential lead molecules for developing new antimicrobial agents .
Antitumor Activity
The structural features of this compound may also contribute to antitumor effects. Compounds with similar heterocyclic frameworks have been reported to possess anticancer properties due to their ability to interact with biological targets involved in tumor growth and proliferation. Molecular docking studies have suggested that such compounds can effectively bind to specific receptors or enzymes that play a role in cancer progression .
Central Nervous System Disorders
Given the piperidine moiety's known pharmacological effects, this compound may be explored for treating central nervous system disorders such as anxiety or depression. Research has shown that similar compounds can exhibit anxiolytic and antidepressant activities, making them candidates for further investigation in neuropharmacology .
Metabolic Syndrome Treatment
Additionally, there is potential for this compound to be utilized in treating metabolic syndrome-related conditions, including type 2 diabetes and obesity. Compounds with structural similarities have demonstrated the ability to modulate metabolic pathways, potentially improving insulin sensitivity and reducing weight gain .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Antimicrobial Evaluation : A study conducted on a series of piperidine derivatives revealed that certain compounds showed significant antibacterial activity against resistant strains of bacteria, indicating a potential application in antibiotic development .
- Antitumor Research : In vitro studies demonstrated that derivatives with similar structural frameworks inhibited cancer cell proliferation through apoptosis induction, showcasing their potential as anticancer agents .
- Neuropharmacological Studies : Experimental models have shown that certain piperidine derivatives can enhance cognitive function and reduce anxiety-like behaviors in animal models, supporting their use in treating CNS disorders .
Mechanism of Action
The mechanism by which “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Spiro-Tricyclic Core : The target compound shares the spiro[piperidine-tricyclo] framework with the bromo analog , but differs in substituents (ethoxy vs. bromo/methoxyphenyl). These substitutions may alter solubility and receptor binding.
- Piperazine/Piperidine Derivatives : Compounds like those in and lack the tricyclic system but retain piperidine/piperazine moieties linked to aryl groups, suggesting shared pharmacophoric elements for CNS targets.
Pharmacological and Computational Insights
Table 3: Bioactivity and Computational Predictions
Key Findings :
Biological Activity
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
The presence of multiple functional groups, including an ethoxy group and diazaspiro framework, suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.
Anticancer Properties
Preliminary research suggests that the compound may possess anticancer properties:
- Research Findings : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of similar compounds:
- Study Overview : A study evaluated the neuroprotective effects using a model of oxidative stress in neuronal cells. The compound showed significant reduction in cell death and oxidative stress markers.
Table of Biological Activities
| Activity Type | Model/Assay | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |
| Neuroprotective | Neuronal Oxidative Stress | Reduced cell death |
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that:
- Interaction with DNA : The spirocyclic structure may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism could explain its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
